(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione
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Overview
Description
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione is a clerodane diterpene isolated from the plant Salvia splendens . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione can be isolated from Salvia splendens through various extraction and purification techniques. The primary method involves solvent extraction followed by chromatographic purification Industrial production methods for (1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[87001,14
Chemical Reactions Analysis
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity and synthesis of clerodane diterpenes. In biology and medicine, this compound has shown promise in the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
The mechanism of action of (1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . By targeting these pathways, this compound can inhibit the growth of cancer cells and reduce inflammation.
Comparison with Similar Compounds
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione is structurally similar to other clerodane diterpenes such as Salvinorin A, Salvinorin B, and Salvinorin C . it is unique in its specific biological activities and therapeutic potential. For example, while Salvinorin A is known for its hallucinogenic properties, this compound does not exhibit such effects and is instead studied for its anti-inflammatory and anticancer activities .
Properties
CAS No. |
67927-55-3 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione |
InChI |
InChI=1S/C20H22O5/c1-19-9-15(12-6-8-23-10-12)25-18(22)13(19)5-7-20-11-24-17(21)14(20)3-2-4-16(19)20/h2-3,6,8,10,13-16H,4-5,7,9,11H2,1H3/t13-,14+,15?,16-,19+,20-/m0/s1 |
InChI Key |
OVZMEMYVSDTLOA-XNCJAFBWSA-N |
SMILES |
CC12CC(OC(=O)C1CCC34C2CC=CC3C(=O)OC4)C5=COC=C5 |
Isomeric SMILES |
C[C@@]12CC(OC(=O)[C@@H]1CC[C@@]34[C@H]2CC=C[C@@H]3C(=O)OC4)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CCC34C2CC=CC3C(=O)OC4)C5=COC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salviarin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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